molecular formula C18H12Cl2N2O3S B371393 (1E)-N-(3,5-dichlorophenyl)-1-(4-{[(furan-2-yl)methyl]sulfanyl}-3-nitrophenyl)methanimine CAS No. 256521-69-4

(1E)-N-(3,5-dichlorophenyl)-1-(4-{[(furan-2-yl)methyl]sulfanyl}-3-nitrophenyl)methanimine

Cat. No.: B371393
CAS No.: 256521-69-4
M. Wt: 407.3g/mol
InChI Key: UMUUKLOLWUUBJM-UHFFFAOYSA-N
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Description

Structural Overview and IUPAC Nomenclature

Core Skeletal Framework

The molecule consists of a methanimine backbone (CH=N) flanked by two aromatic systems:

  • N-Substituent : 3,5-dichlorophenyl group.
  • C-Substituent : 4-{[(furan-2-yl)methyl]sulfanyl}-3-nitrophenyl group.

The methanimine group adopts an E-configuration, confirmed by spectroscopic data and computational modeling.

Systematic IUPAC Nomenclature

The name is derived through substitutive nomenclature rules outlined in IUPAC guidelines:

  • Parent hydride : Methanimine (CH₂=N–).
  • N-substituent : 3,5-Dichlorophenyl (priority determined by Cahn-Ingold-Prelog rules).
  • C-substituent :
    • Primary chain : Phenyl ring with nitro (–NO₂) at position 3.
    • Secondary substituent : Sulfanyl (–S–) at position 4, bonded to a (furan-2-yl)methyl group.

Full name :
(1E)-N-(3,5-Dichlorophenyl)-1-(4-{[(furan-2-yl)methyl]sulfanyl}-3-nitrophenyl)methanimine.

Table 1: Key Molecular Properties
Property Value Source
Molecular formula C₁₈H₁₂Cl₂N₂O₃S
Molecular weight 407.27 g/mol
Hybridization (C=N) sp² (120° bond angle)
Conjugation Extended π-system across rings

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-1-[4-(furan-2-ylmethylsulfanyl)-3-nitrophenyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O3S/c19-13-7-14(20)9-15(8-13)21-10-12-3-4-18(17(6-12)22(23)24)26-11-16-2-1-5-25-16/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUUKLOLWUUBJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSC2=C(C=C(C=C2)C=NC3=CC(=CC(=C3)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Condensation of 3,5-Dichloroaniline with Functionalized Nitrobenzaldehyde Derivatives

The most widely reported method involves the acid-catalyzed condensation of 3,5-dichloroaniline with 4-{[(furan-2-yl)methyl]sulfanyl}-3-nitrobenzaldehyde (Figure 1).

Reaction Conditions

  • Catalyst: 10 mol% p-toluenesulfonic acid (PTSA) in ethanol.

  • Temperature: Reflux at 78°C for 6–8 hours.

  • Yield: 72–85% after recrystallization from ethanol.

Table 1. Optimization of Traditional Condensation

ParameterConditionYield (%)Purity (HPLC)Source
Catalyst (PTSA)10 mol%8599.2
SolventEthanol7898.5
Reaction Time8 hours8299.0
Alternative CatalystMontmorillonite K106897.8

Mechanochemical Synthesis via Solvent-Free Grinding

Eco-friendly protocols employ solvent-free grinding of 3,5-dichloroaniline and 4-{[(furan-2-yl)methyl]sulfanyl}-3-nitrobenzaldehyde using a mortar and pestle.

Procedure

  • Equimolar reactants ground for 20–30 minutes.

  • Moistened with 2–3 drops of acetic acid.

  • Reaction monitored by TLC (hexane:ethyl acetate, 7:3).

  • Recrystallized from methanol.

Advantages

  • Yield: 70–75%.

  • Time Efficiency: 25 minutes vs. 8 hours for reflux.

Palladium-Catalyzed C–S Bond Formation

For constructing the 4-{[(furan-2-yl)methyl]sulfanyl} moiety, cross-coupling between 4-bromo-3-nitrobenzaldehyde and furan-2-ylmethanethiol is critical.

Conditions

  • Catalyst: Pd(OAc)₂ (5 mol%) with Xantphos ligand.

  • Base: K₂CO₃ in DMF at 100°C for 12 hours.

  • Yield: 88% for thioether intermediate.

Reaction Mechanisms and Kinetic Analysis

Imine Formation Pathway

The condensation follows a nucleophilic addition-elimination mechanism:

  • Protonation of benzaldehyde carbonyl by PTSA.

  • Nucleophilic attack by 3,5-dichloroaniline’s amine group.

  • Dehydration to form the C=N bond.

Figure 1. Proposed Mechanism

Kinetic Studies

  • Rate-Limiting Step: Dehydration (activation energy = 45 kJ/mol).

  • Arrhenius Plot: Linear correlation (R² = 0.98) between ln(k) and 1/T.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) increase reaction rate but reduce yield due to side reactions. Ethanol balances reactivity and selectivity.

Table 2. Solvent Screening

SolventDielectric ConstantYield (%)Byproducts (%)
Ethanol24.385<2
DMF36.76315
Toluene2.4415

Catalyst Loading

Excess PTSA (>15 mol%) accelerates dehydration but promotes tar formation.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, CH=N), 7.82–7.12 (m, 7H, aromatic), 4.33 (s, 2H, SCH₂).

  • FT-IR (KBr): 1625 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂), 690 cm⁻¹ (C–S).

X-ray Crystallography

Single-crystal analysis confirms the E -configuration and planarity of the imine bond (C=N bond length: 1.28 Å).

Challenges and Mitigation Strategies

Nitro Group Reduction

Competitive reduction of the nitro group by residual amines is minimized using hydroquinone as an antioxidant.

Furan Ring Sensitivity

Acidic conditions may open the furan ring; neutral pH (6.5–7.5) during condensation preserves integrity .

Chemical Reactions Analysis

Types of Reactions

(1E)-N-(3,5-dichlorophenyl)-1-(4-{[(furan-2-yl)methyl]sulfanyl}-3-nitrophenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas in the presence of a catalyst can reduce the nitro group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or further nitrated derivatives.

Scientific Research Applications

Structural Features

ComponentDescription
Dichlorophenyl Enhances biological activity and lipophilicity.
Furan A heterocyclic component that may influence interactions with biological targets.
Methanimine Group Provides reactivity for further chemical modifications.

Chemistry

In synthetic organic chemistry, (1E)-N-(3,5-dichlorophenyl)-1-(4-{[(furan-2-yl)methyl]sulfanyl}-3-nitrophenyl)methanimine serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow chemists to explore various reaction pathways, including:

  • Condensation Reactions : Used to form larger molecular structures.
  • Substitution Reactions : The dichlorophenyl group can undergo nucleophilic substitutions to introduce new substituents.

Biology

The compound has been studied for its potential biological activities, particularly in the following areas:

  • Antimicrobial Activity : Research indicates that compounds containing furan and nitrophenyl moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic effects:

  • Lead Compound in Drug Development : The structural characteristics make it an attractive candidate for further modifications aimed at enhancing its pharmacological profile.
  • Mechanism of Action Studies : Ongoing research focuses on understanding how this compound interacts with specific biological targets, including enzymes and receptors involved in disease processes.

Industrial Applications

The compound's unique properties also find applications in industrial settings:

  • Production of Specialty Chemicals : Its reactivity makes it suitable for producing fine chemicals used in pharmaceuticals and agrochemicals.
  • Material Science : Investigations into the incorporation of this compound into polymer matrices for enhanced material properties are underway.

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.

Case Study 2: Anticancer Research

In a recent publication by Johnson et al. (2024), the anticancer effects of the compound were assessed in vitro using human breast cancer cell lines. The study reported a dose-dependent decrease in cell viability with an IC50 value of 15 µM, suggesting promising anticancer activity that warrants further investigation.

Mechanism of Action

The mechanism of action of (1E)-N-(3,5-dichlorophenyl)-1-(4-{[(furan-2-yl)methyl]sulfanyl}-3-nitrophenyl)methanimine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The furan moiety may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorophenyl)-1-[4-(furan-2-ylmethylsulfanyl)-3-aminophenyl]methanimine: Similar structure but with an amine group instead of a nitro group.

    N-(3,5-dichlorophenyl)-1-[4-(furan-2-ylmethylsulfanyl)-3-chlorophenyl]methanimine: Similar structure but with a chlorine substituent.

Uniqueness

(1E)-N-(3,5-dichlorophenyl)-1-(4-{[(furan-2-yl)methyl]sulfanyl}-3-nitrophenyl)methanimine is unique due to the presence of both nitro and furan-2-ylmethylsulfanyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound (1E)-N-(3,5-dichlorophenyl)-1-(4-{[(furan-2-yl)methyl]sulfanyl}-3-nitrophenyl)methanimine is a novel organic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive review of its biological activity, including relevant case studies, research findings, and data tables summarizing key results.

Chemical Structure and Properties

  • Molecular Formula : C19H16Cl2N2O3S
  • Molecular Weight : 423.31 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its antibacterial and anticancer properties.

Antibacterial Activity

Recent studies have demonstrated that derivatives of similar structures exhibit significant antibacterial effects against various strains of bacteria. For example, compounds with furan moieties have shown strong activity against Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity Comparison

CompoundBacterial StrainMIC (µg/mL)Reference
Compound AS. aureus10
Compound BE. coli15
(1E)-N-(3,5-dichlorophenyl)...P. aeruginosa20

Anticancer Activity

In vitro studies have indicated that the compound may possess anticancer properties, particularly through the inhibition of cell proliferation in cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.

Table 2: Anticancer Activity Findings

Cell LineIC50 (µM)Mechanism of ActionReference
HeLa (cervical cancer)25Apoptosis induction
MCF-7 (breast cancer)30Cell cycle arrest
A549 (lung cancer)22Inhibition of proliferation

The proposed mechanisms by which this compound exerts its effects include:

  • Enzyme Inhibition : Some studies suggest that compounds with similar structures inhibit key enzymes involved in bacterial fatty acid synthesis, such as ecKAS III, leading to bacterial cell death.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, contributing to apoptosis.

Case Studies

  • Antibacterial Efficacy Study : A study conducted by Shi et al. evaluated the antibacterial efficacy of various imines, including those containing furan rings. The results indicated that the compound exhibited a lower MIC against resistant strains compared to standard antibiotics like kanamycin, highlighting its potential as a new antibacterial agent .
  • Anticancer Research : In a study focusing on furan-containing compounds, the anticancer properties were assessed using MTT assays across several cancer cell lines. The findings showed that the compound significantly inhibited cell growth at micromolar concentrations and induced apoptosis through mitochondrial pathways .

Q & A

Basic Question: What are the optimal synthetic routes for synthesizing (1E)-N-(3,5-dichlorophenyl)-1-(4-{[(furan-2-yl)methyl]sulfanyl}-3-nitrophenyl)methanimine?

Methodological Answer:
The compound can be synthesized via a Schiff base condensation reaction between a 3,5-dichloroaniline derivative and a substituted nitrobenzaldehyde precursor. Key steps include:

  • Sulfanyl Group Introduction : The 4-{[(furan-2-yl)methyl]sulfanyl} group can be introduced via nucleophilic substitution using (furan-2-yl)methyl thiol under basic conditions .
  • Schiff Base Formation : Condensation of the aldehyde intermediate with 3,5-dichloroaniline in ethanol or methanol under reflux, with catalytic acetic acid to drive imine formation. Reaction progress can be monitored via TLC or FT-IR for C=N bond confirmation (~1600–1650 cm⁻¹) .
  • Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients is recommended to isolate the (1E)-isomer selectively .

Advanced Question: How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this Schiff base?

Methodological Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model:

  • Electrostatic Potential (ESP) Maps : To identify electron-deficient regions (e.g., nitro and imine groups) prone to nucleophilic attack .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4–5 eV for similar Schiff bases) correlate with charge-transfer interactions and stability .
  • Non-Covalent Interactions (NCI) : Hirshfeld surface analysis reveals intermolecular interactions (e.g., C–H···O, π-π stacking) critical for crystal packing and solubility .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm imine proton resonance at δ ~8.5–9.0 ppm and aromatic protons from dichlorophenyl/nitrophenyl groups. Coupling patterns distinguish substituent positions .
  • FT-IR : Validate C=N stretch (~1620 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹), and C–S vibrations (~650 cm⁻¹) .
  • X-ray Crystallography : Resolve the (1E)-configuration and intermolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice) .

Advanced Question: How can contradictory data from synthetic yields be resolved using Design of Experiments (DoE)?

Methodological Answer:
DoE (e.g., response surface methodology) optimizes conflicting variables (temperature, solvent polarity, stoichiometry):

  • Factor Screening : Identify critical parameters (e.g., solvent polarity significantly impacts nitro group reactivity in nitrophenyl intermediates) .
  • Central Composite Design (CCD) : Model interactions between variables (e.g., excess aniline improves yield but complicates purification) .
  • Statistical Validation : Use ANOVA to confirm model significance (p < 0.05) and predict optimal conditions (e.g., 70°C, ethanol solvent, 1.2:1 amine:aldehyde ratio) .

Advanced Question: What strategies validate the bioactivity of this compound against fungal pathogens?

Methodological Answer:

  • In Vitro Antifungal Assays : Use microbroth dilution (CLSI M38-A2) to determine MIC values against Candida spp. or Aspergillus fumigatus. Correlate activity with nitro group reduction potential .
  • ADMET Prediction : SwissADME predicts moderate bioavailability (LogP ~3.5) but potential hepatotoxicity (nitro group metabolism to reactive intermediates) .
  • Mechanistic Studies : Fluorescence quenching assays assess binding to fungal cytochrome P450 enzymes (e.g., CYP51 inhibition) .

Basic Question: How does the furan-2-ylmethyl sulfanyl group influence solubility and stability?

Methodological Answer:

  • Solubility : The thioether linkage enhances lipophilicity (LogP ~3.8), reducing aqueous solubility but improving membrane permeability. Solubility can be quantified via shake-flask method in PBS (pH 7.4) .
  • Stability : The sulfanyl group is susceptible to oxidation (e.g., to sulfoxide). Accelerated stability studies (40°C/75% RH) with HPLC monitoring detect degradation products .

Advanced Question: How can flow chemistry improve scalability and safety in synthesizing nitroaromatic intermediates?

Methodological Answer:

  • Continuous-Flow Reactors : Enable precise control of exothermic nitro group introduction (e.g., nitration at 0–5°C with <5 s residence time to minimize byproducts) .
  • In-Line Analytics : UV-Vis or PAT tools monitor reaction progress in real-time, reducing off-line sampling .
  • Waste Minimization : Solvent recycling and catalytic systems (e.g., Cu(II)-mediated dehydrogenation) enhance atom economy .

Basic Question: What are the challenges in isolating the (1E)-isomer, and how are they addressed?

Methodological Answer:

  • Isomer Separation : The (1E)/(1Z) equilibrium favors the (1E)-form due to steric hindrance. Use low-polarity solvents (hexane/ethyl acetate) and silica gel chromatography to exploit differential adsorption .
  • Crystallization : Slow evaporation from dichloromethane/hexane mixtures yields single crystals for X-ray confirmation of the (1E)-configuration .

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